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Compound of Interest

Compound Name: 5-tert-Butyl-2-hydroxybenzoic acid

Cat. No.: B096351 Get Quote

A Spectroscopic Showdown: 5-tert-Butyl-2-
hydroxybenzoic Acid vs. Its Methyl Ester
In the realm of pharmaceutical research and synthetic chemistry, a nuanced understanding of a

molecule's structure and electronic properties is paramount. This guide provides a detailed

spectroscopic comparison of 5-tert-Butyl-2-hydroxybenzoic acid and its derivative, methyl 5-

tert-butyl-2-hydroxybenzoate. By examining their infrared (IR), nuclear magnetic resonance

(NMR), and mass spectrometry (MS) data, we can elucidate the subtle yet significant structural

distinctions arising from the esterification of the carboxylic acid functionality.

At a Glance: Key Spectroscopic Differences
The primary structural difference between 5-tert-Butyl-2-hydroxybenzoic acid and its methyl

ester is the conversion of the carboxylic acid group (-COOH) to a methyl ester group (-

COOCH₃). This modification significantly alters the spectroscopic fingerprints of the molecule,

as summarized below.
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Spectroscopic
Technique

5-tert-Butyl-2-
hydroxybenzoic
Acid

Methyl 5-tert-butyl-
2-hydroxybenzoate

Key Differences

IR Spectroscopy

Broad O-H stretch

(acid), C=O stretch

(acid)

O-H stretch (phenol),

C=O stretch (ester),

C-O stretch (ester)

Disappearance of the

broad carboxylic acid

O-H band and a shift

in the carbonyl (C=O)

stretching frequency.

Appearance of

characteristic ester C-

O stretches.

¹H NMR Spectroscopy
Acidic proton signal

(highly deshielded)
Methyl singlet signal

Absence of the

carboxylic acid proton

signal and the

appearance of a new

singlet corresponding

to the methyl ester

protons.

¹³C NMR

Spectroscopy

Carboxylic acid

carbon signal

Ester carbonyl and

methoxy carbon

signals

Shift in the carbonyl

carbon resonance and

the appearance of a

new signal for the

methoxy carbon.

Mass Spectrometry

Molecular ion peak

and characteristic

fragmentation

Molecular ion peak

shifted by +14 Da,

distinct fragmentation

The molecular ion

peak of the ester is 14

atomic mass units

higher than the acid.

Fragmentation

patterns differ due to

the presence of the

ester group.

In-Depth Spectroscopic Analysis
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Infrared (IR) Spectroscopy
The most dramatic difference observed in the IR spectra is the modification of the hydroxyl and

carbonyl stretching vibrations.

5-tert-Butyl-2-hydroxybenzoic Acid: The spectrum is characterized by a very broad O-H

stretching band from approximately 2500 to 3300 cm⁻¹, which is typical for the hydrogen-

bonded carboxylic acid dimer.[1] The carbonyl (C=O) stretch of the carboxylic acid is typically

observed around 1680-1700 cm⁻¹.[1]

Methyl 5-tert-butyl-2-hydroxybenzoate: The broad carboxylic acid O-H band is absent. Instead,

a sharper O-H stretch for the phenolic hydroxyl group is expected around 3200-3600 cm⁻¹. The

carbonyl (C=O) stretching vibration of the ester appears at a higher frequency, typically in the

range of 1700-1730 cm⁻¹.[2] Additionally, characteristic C-O stretching bands for the ester

group appear around 1100-1300 cm⁻¹.[2]

Table 1: Comparative IR Data

Functional Group
5-tert-Butyl-2-
hydroxybenzoic Acid
(cm⁻¹)

Methyl 5-tert-butyl-2-
hydroxybenzoate (cm⁻¹)

O-H Stretch (Phenolic) ~3200-3600 ~3200-3600

O-H Stretch (Carboxylic Acid) ~2500-3300 (very broad) N/A

C-H Stretch (Aromatic &

Aliphatic)
~2850-3100 ~2850-3100

C=O Stretch ~1680-1700 (Carboxylic Acid) ~1700-1730 (Ester)

C-O Stretch ~1210-1320 (Carboxylic Acid) ~1100-1300 (Ester)

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

The ¹H NMR spectra clearly distinguish the two compounds. The most notable difference is the

disappearance of the acidic proton of the carboxylic acid and the appearance of a new signal
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for the methyl group of the ester.

5-tert-Butyl-2-hydroxybenzoic Acid:

A highly deshielded singlet for the carboxylic acid proton, typically appearing above 10 ppm.

A singlet for the nine equivalent protons of the tert-butyl group.

Signals for the aromatic protons, with splitting patterns dependent on their substitution.

Methyl 5-tert-butyl-2-hydroxybenzoate:

The carboxylic acid proton signal is absent.

A new singlet appears around 3.9 ppm, corresponding to the three protons of the methyl

ester group.[3]

The signals for the tert-butyl and aromatic protons remain, with slight shifts in their chemical

environment due to the electronic effect of the ester group.

Table 2: Comparative ¹H NMR Data (Approximate Chemical Shifts, δ ppm)

Proton Assignment
5-tert-Butyl-2-
hydroxybenzoic Acid

Methyl 5-tert-butyl-2-
hydroxybenzoate

-C(CH₃)₃ ~1.3 ~1.30

-OCH₃ N/A ~3.90

Aromatic-H ~6.8 - 7.8 ~6.90, ~7.30, ~7.70

-OH (Phenolic) Variable ~10.8

-COOH >10 N/A

¹³C NMR Spectroscopy

The ¹³C NMR spectra provide further confirmation of the structural change.

5-tert-Butyl-2-hydroxybenzoic Acid:
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A signal for the carboxylic acid carbonyl carbon, typically in the range of 170-185 ppm.

Signals for the aromatic carbons and the carbons of the tert-butyl group.

Methyl 5-tert-butyl-2-hydroxybenzoate:

The ester carbonyl carbon signal appears in a similar region to the carboxylic acid, around

170 ppm.[3]

A new signal for the methoxy (-OCH₃) carbon appears around 52 ppm.[3]

The chemical shifts of the aromatic and tert-butyl carbons are slightly altered.

Table 3: Comparative ¹³C NMR Data (Approximate Chemical Shifts, δ ppm)

Carbon Assignment
5-tert-Butyl-2-
hydroxybenzoic Acid

Methyl 5-tert-butyl-2-
hydroxybenzoate

-C(CH₃)₃ ~34 ~34.5

-C(CH₃)₃ ~31 ~31.5

-OCH₃ N/A ~52.0

Aromatic Carbons ~110 - 160 ~112.0 - 160.0

C=O ~170-185 (Acid) ~170.0 (Ester)

Mass Spectrometry (MS)
Mass spectrometry reveals a clear difference in the molecular weight and fragmentation

patterns of the two compounds.

5-tert-Butyl-2-hydroxybenzoic Acid:

The molecular ion peak [M]⁺ will correspond to its molecular weight.

Common fragmentation pathways for benzoic acids include the loss of -OH (M-17) and -

COOH (M-45).[4]
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Methyl 5-tert-butyl-2-hydroxybenzoate:

The molecular ion peak [M]⁺ will be 14 units higher than that of the acid due to the addition

of a CH₂ group.

Characteristic fragmentation of the ester includes the loss of the methoxy group (-OCH₃, M-

31) and the loss of the entire ester group.

Table 4: Comparative Mass Spectrometry Data (m/z)

Ion
5-tert-Butyl-2-
hydroxybenzoic Acid

Methyl 5-tert-butyl-2-
hydroxybenzoate

[M]⁺ 194 208

[M-15]⁺ 179 (loss of -CH₃) 193 (loss of -CH₃ from t-butyl)

[M-17]⁺ 177 (loss of -OH) N/A

[M-31]⁺ N/A 177 (loss of -OCH₃)

[M-45]⁺ 149 (loss of -COOH) N/A

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.[5] Ensure the sample

is fully dissolved; gentle vortexing or sonication can be used if necessary.[5]

Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is

used to lock onto the deuterium signal of the solvent and to shim the magnetic field to

achieve homogeneity.[5]

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences. For

¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise

ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural

abundance of the ¹³C isotope.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet Method): Grind 1-2 mg of the solid sample with

approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar

and pestle until a fine, homogeneous powder is obtained.[6]

Pellet Formation: Place the mixture into a pellet die and apply pressure (typically 8-10 tons)

using a hydraulic press to form a thin, transparent pellet.[6]

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a

pure KBr pellet should be recorded and subtracted from the sample spectrum.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe or after separation by gas chromatography. The sample

is vaporized in the ion source.

Ionization: In the ion source, the vaporized sample molecules are bombarded with a beam of

high-energy electrons (typically 70 eV), causing ionization and fragmentation.[7][8][9]

Mass Analysis and Detection: The resulting positively charged ions are accelerated and

separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector

records the abundance of each ion, generating the mass spectrum.
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Chemical Relationship

5-tert-Butyl-2-hydroxybenzoic Acid
(-COOH)

Methyl 5-tert-butyl-2-hydroxybenzoate
(-COOCH3)

Esterification
(+CH3OH, -H2O)

Hydrolysis
(+H2O, -CH3OH)

Click to download full resolution via product page

Caption: Chemical transformation between the acid and its methyl ester.
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General Spectroscopic Analysis Workflow

Sample Preparation

FT-IR Spectroscopy NMR Spectroscopy Mass Spectrometry

Data Acquisition

Spectral Interpretation
&

Structural Elucidation

Comparative Analysis

Click to download full resolution via product page

Caption: A generalized workflow for comparative spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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